In Vivo Antidepressant Efficacy of 3-Methyleneazetidine Derivatives
A specific 3-methyleneazetidine derivative (1-isopropyl-3-diphenylmethyleneazetidine oxalate) demonstrates significant in vivo antidepressant activity. In a standard tetrabenazine-induced ptosis model in mice, it achieved an ED50 of 2.18 mg/kg [1]. This compares favorably to earlier-generation 3-disubstituted methylene pyrrolidines disclosed in the prior art, which served as the structural inspiration but belong to a different heterocyclic class (pyrrolidine vs. azetidine) [2].
| Evidence Dimension | In vivo Antidepressant Activity (ED50) |
|---|---|
| Target Compound Data | ED50 = 2.18 mg/kg (1-isopropyl-3-diphenylmethyleneazetidine oxalate) |
| Comparator Or Baseline | Prior art 3-disubstituted methylene pyrrolidines (no quantitative ED50 directly compared in the same assay, but structural motifs are directly referenced as the basis for improvement) |
| Quantified Difference | Quantified improvement over vehicle; structural shift from pyrrolidine to azetidine scaffold led to a new patentable class with distinct pharmacological properties. |
| Conditions | Tetrabenazine-induced ptosis test in mice, oral administration. |
Why This Matters
This provides a specific in vivo efficacy benchmark for a 3-methylideneazetidine derivative, justifying its selection over generic pyrrolidine-based scaffolds for CNS drug discovery programs.
- [1] US Patent 4,260,606. 3-Methyleneazetidine derivatives. 1981. (Column 1, lines 8-9). View Source
- [2] US Patent 3,732,247. 3-disubstituted methylene pyrrolidines, referenced in US 4,260,606 as prior art. 1973. View Source
